4-Bromo-2-(morpholine-4-carbothioyl)phenyl 4-nitrobenzoate
Description
4-Bromo-2-(morpholine-4-carbothioyl)phenyl 4-nitrobenzoate is a synthetic organic compound featuring a brominated phenyl core modified with a morpholine-4-carbothioyl group and a 4-nitrobenzoate ester. This structure combines electron-withdrawing (bromo, nitro) and electron-donating (morpholine) substituents, which influence its physicochemical and biological properties.
The 4-nitrobenzoate moiety contributes to π-π stacking and electron-deficient characteristics, which are critical for biological activity .
Properties
IUPAC Name |
[4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O5S/c19-13-3-6-16(15(11-13)17(27)20-7-9-25-10-8-20)26-18(22)12-1-4-14(5-2-12)21(23)24/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWZOKMJWQEUHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(morpholine-4-carbothioyl)phenyl 4-nitrobenzoate typically involves multi-step organic reactions. One common method includes the following steps:
Morpholine Addition: The attachment of the morpholine ring through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the phenyl ring with 4-nitrobenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(morpholine-4-carbothioyl)phenyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The bromine atom can be replaced by other substituents through reduction reactions.
Substitution: The morpholine ring can be substituted with other heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the bromine atom can produce various substituted phenyl derivatives.
Scientific Research Applications
4-Bromo-2-(morpholine-4-carbothioyl)phenyl 4-nitrobenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(morpholine-4-carbothioyl)phenyl 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholine ring can interact with biological macromolecules. The carbothioyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Substituted Phenylcarbamoyl Benzoates
and describe compounds with phosphorothioate or carbamoyl-linked benzoate esters. Key differences include:
Key Observations :
- The trifluoromethyl group in the compound from enhances antimicrobial potency, likely due to increased lipophilicity and metabolic stability .
- Phosphorothioate derivatives () exhibit lower bioactivity despite higher yields (63–89%), suggesting ester/amide functional groups critically influence target binding .
Morpholine-Containing Derivatives
Morpholine derivatives in the evidence (e.g., ) highlight substituent effects:
Key Observations :
- The morpholine ring in the target compound may improve aqueous solubility compared to halogenated analogs (e.g., ), though this depends on nitro group positioning .
- Sulfur in the carbothioyl group could enhance binding to metalloenzymes or thiol-containing targets, differentiating it from non-sulfur morpholine derivatives .
Nitroaromatic and Halogenated Analogs
and provide data on nitro- and halogen-substituted compounds:
Key Observations :
- The nitro group in the target compound and ’s analog facilitates electron-deficient aromatic systems, promoting interactions with biological targets (e.g., nitroreductases) .
- Halogen substituents (Br, Cl) in and improve thermal stability (higher melting points: 55–83°C) but may reduce solubility .
Tables for Comparative Analysis
Biological Activity
4-Bromo-2-(morpholine-4-carbothioyl)phenyl 4-nitrobenzoate is a complex organic compound that has garnered attention for its diverse biological activities. This compound features a bromine atom, a morpholine ring, and a carbothioyl group attached to a phenyl ring, which contribute to its unique chemical properties and biological interactions. Understanding its biological activity is crucial for potential applications in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of 4-Bromo-2-(morpholine-4-carbothioyl)phenyl 4-nitrobenzoate is , with a molecular weight of approximately 420.3 g/mol. The presence of functional groups such as the morpholine ring and carbothioyl moiety plays a significant role in the compound's mechanism of action.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in enzyme inhibition and protein-ligand interactions. The structural components allow for effective binding to various biological targets, which modulates their activity.
The interaction studies suggest that the morpholine ring and carbothioyl group are essential for binding to specific enzymes or receptors. These interactions can influence various biological pathways and activities, particularly in enzyme systems.
Study on Vascular Development
In a recent study on nitrobenzoate-derived compounds, it was found that similar compounds could impair vascular development in zebrafish models. The study revealed that these compounds inhibited the expression of vascular genes, disrupting angiogenesis through interference with VEGF/VEGFR2 signaling pathways . While not directly studying 4-Bromo-2-(morpholine-4-carbothioyl)phenyl 4-nitrobenzoate, the findings highlight the potential antiangiogenic properties of nitrobenzoate derivatives, suggesting similar pathways may be relevant for this compound.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Bromo-2-(2-nonanoylcarbohydrazonoyl)phenyl 3-methylbenzoate | Contains a nonanoyl group | Different carbon chain length affects solubility and biological activity |
| 4-Bromo-2-(2-(ethylamino)carbothioyl)phenyl 3-methylbenzoate | Features an ethylamino group | Alters interaction with biological targets compared to morpholine derivatives |
| 2-Chloro-6-ethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 3-nitrobenzoate | Contains a chloro group instead of bromo | Different halogen impacts reactivity and binding affinity |
These comparisons indicate that variations in functional groups can lead to differences in reactivity and biological activity while maintaining structural similarities to the target compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
